molecular formula C8H6F3N3 B3192140 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine CAS No. 611240-69-8

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Cat. No.: B3192140
CAS No.: 611240-69-8
M. Wt: 201.15 g/mol
InChI Key: NCQAGUZXPJMIPF-UHFFFAOYSA-N
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Description

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrazine ring

Preparation Methods

The synthesis of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can be achieved through various synthetic routes. Common methods include:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. This compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of biological processes. For example, it has been shown to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE) isoenzyme types III and IV, which play a role in various cellular functions .

Comparison with Similar Compounds

8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c1-5-7-13-6(8(9,10)11)4-14(7)3-2-12-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQAGUZXPJMIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676956
Record name 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611240-69-8
Record name 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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